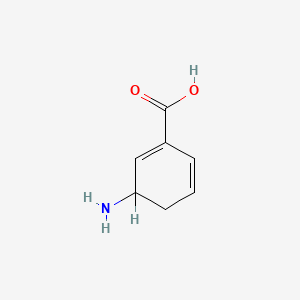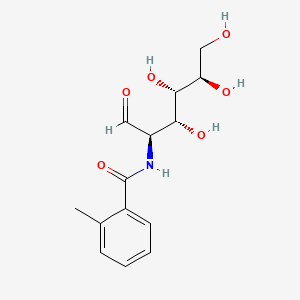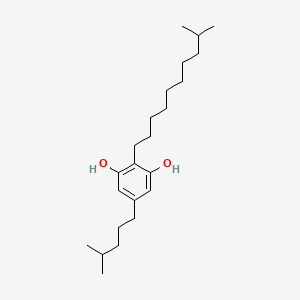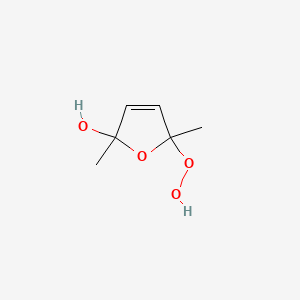
cis-1,2-Dimethylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-1,2-Dimethylcyclopropane: is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms. It is one of the stereoisomers of 1,2-dimethylcyclopropane, with the methyl groups on the same side of the ring. This compound is known for its significant ring strain due to the three-membered cyclopropane ring, which makes it relatively unstable compared to larger cycloalkanes .
准备方法
Synthetic Routes and Reaction Conditions:
Carbene Addition: One common method for synthesizing cyclopropanes, including cis-1,2-dimethylcyclopropane, is the addition of carbenes to alkenes.
Simmons-Smith Reaction: This reaction involves the use of diiodomethane and a zinc-copper couple to generate a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: cis-1,2-Dimethylcyclopropane can undergo oxidation reactions, often leading to the formation of carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can convert this compound into less strained cycloalkanes or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, leading to various substituted cyclopropanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products:
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes) or carboxylic acids.
Reduction: Less strained cycloalkanes or alkanes.
Substitution: Halogenated cyclopropanes.
科学研究应用
cis-1,2-Dimethylcyclopropane has several scientific research applications:
Chemistry: It is used as a model compound to study ring strain and stereochemistry in cycloalkanes.
Biology: Its derivatives are studied for their potential biological activity and interactions with biological molecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
作用机制
The mechanism of action of cis-1,2-dimethylcyclopropane primarily involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as interactions with oxidizing agents or halogens .
相似化合物的比较
trans-1,2-Dimethylcyclopropane: This isomer has the methyl groups on opposite sides of the ring, resulting in different physical and chemical properties.
Cyclopropane: The parent compound without any substituents, known for its high ring strain and reactivity.
1,1-Dimethylcyclopropane: Another isomer with both methyl groups attached to the same carbon atom, leading to different reactivity and stability.
Uniqueness: cis-1,2-Dimethylcyclopropane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The cis configuration results in different physical properties, such as boiling and melting points, compared to its trans isomer .
属性
CAS 编号 |
930-18-7 |
|---|---|
分子式 |
C5H10 |
分子量 |
70.13 g/mol |
IUPAC 名称 |
1,2-dimethylcyclopropane |
InChI |
InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3 |
InChI 键 |
VKJLDXGFBJBTRQ-UHFFFAOYSA-N |
SMILES |
CC1CC1C |
规范 SMILES |
CC1CC1C |
Key on ui other cas no. |
2402-06-4 2511-95-7 |
同义词 |
1,2-dimethylcyclopropane cis-1,2-dimethylcyclopropane trans-1,2-dimethylcyclopropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















